BE“GHE Foundational & Exploratory

Check Availability & Pricing

A Comprehensive Technical Guide to the
Physical Properties of m-Aminophenol Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Aminophenol

Cat. No.: B1664112

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Aminophenol (3-aminophenol) is a crucial aromatic organic compound with significant
applications as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty
chemicals. A thorough understanding of its solid-state physical properties is paramount for
process development, formulation, and ensuring the quality and stability of final products. This
technical guide provides an in-depth overview of the core physical properties of m-aminophenol
crystals, detailing experimental methodologies and presenting quantitative data in a clear,
comparative format.

Core Physical Properties of m-Aminophenol

The physical characteristics of m-aminophenol crystals are summarized below, providing a
foundational dataset for researchers and chemical engineers.

General Properties
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Property Value Source

White to off-white or light gray
Appearance _ _ [1][2]
crystalline powder/prisms.[1][2]

Molecular Formula CeH7NO [11[2][3]

Molecular Weight 109.13 g/mol [1112][3]

Thermal Properties

The thermal behavior of m-aminophenol is critical for understanding its stability and processing

parameters.
Property Value Source
Melting Point 120-124 °C [4]
122-123 °C [3]
123 °C [5][6]
Boiling Point 164 °C at 11 mmHg [1][41[6]

Density and Crystal Structure

Property Value Source

Density 1.195 g/cm3 [11[7]

~1.21 g/cm3 (5]

Crystal System Orthorhombic [7]
Solubility

The solubility of m-aminophenol in various solvents is a key parameter for its purification,
reaction, and formulation.
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Solvent Solubility Temperature (°C) Source

Water 35¢g/L 20 [41[8]

Soluble in 40 parts
[3]

cold water

Freely soluble in hot

[3]1°]

water

Ethanol Soluble - [3]
Ether Soluble - [3]
Benzene Insoluble - [8]
Gasoline Insoluble - [8]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the
physical properties of m-aminophenol crystals. The following sections outline the typical
experimental protocols for key analyses.

Melting Point Determination by Differential Scanning
Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the
difference in the amount of heat required to increase the temperature of a sample and a
reference as a function of temperature.

Methodology:

o Sample Preparation: A small, accurately weighed sample of m-aminophenol (typically 1-5
mg) is hermetically sealed in an aluminum pan.

¢ Instrument Setup: The DSC instrument is calibrated using standard materials with known
melting points (e.g., indium).
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Analysis: The sample and a reference empty pan are placed in the DSC cell. The
temperature is ramped at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen
atmosphere.

Data Acquisition: The heat flow to the sample is measured as a function of temperature. The
melting point is determined as the onset or peak of the endothermic event on the resulting
thermogram.

Crystal Structure Determination by X-Ray
Crystallography (XRC)

X-ray crystallography is a powerful technique for determining the atomic and molecular
structure of a crystal.

Methodology:

Crystal Growth: Single crystals of m-aminophenol of suitable size and quality are grown from
a saturated solution by slow evaporation or cooling.

Data Collection: A selected crystal is mounted on a goniometer and placed in a
monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on
a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell dimensions and space group. The crystal structure is solved using direct methods or
Patterson methods and then refined to obtain the final atomic coordinates and structural
parameters.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

o Sample Preparation: A small amount of m-aminophenol is mixed with dry potassium bromide
(KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained
using an Attenuated Total Reflectance (ATR) accessory.
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» Data Acquisition: The FTIR spectrum is recorded over a specific wavenumber range (e.g.,
4000-400 cm™1).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: A small amount of m-aminophenol is dissolved in a deuterated solvent
(e.g., DMSO-de).

o Data Acquisition: *H and 3C NMR spectra are acquired on a high-resolution NMR
spectrometer.

Visualizations
Experimental Workflow for Physical Property
Determination

The following diagram illustrates the logical workflow for the comprehensive characterization of
the physical properties of m-aminophenol crystals.
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Caption: Workflow for the determination of physical properties of m-aminophenol.

Logical Relationship of Key Physical Properties

This diagram illustrates the interconnectedness of the fundamental physical properties of a
crystalline material like m-aminophenol.
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Caption: Interrelationship of the physical properties of m-aminophenol crystals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical
Properties of m-Aminophenol Crystals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664112#physical-properties-of-m-aminophenol-
crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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